molecular formula C19H19N3O2S2 B2513415 N-(4-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-96-4

N-(4-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2513415
CAS No.: 864917-96-4
M. Wt: 385.5
InChI Key: CCSJHOSMPRKQCO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as ETPTA, is a thioacetamide derivative that has been extensively studied for its potential applications in scientific research. ETPTA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail.

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

One significant application involves the design and synthesis of analogs to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective inhibitor of kidney-type glutaminase (GLS). GLS inhibition is a therapeutic target for cancer treatment, as it can attenuate the growth of cancer cells. Analog compounds retaining BPTES's potency while offering improved drug-like properties and aqueous solubility have been developed, showing efficacy in vitro and in mouse models of cancer (Shukla et al., 2012).

Anticancer Activity of 1,3,4-Thiadiazole Derivatives

The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives has been explored, with the aim of investigating their anticancer activities. These compounds have been evaluated against various tumor cell lines, demonstrating significant cytotoxic activity. This work underscores the potential of 1,3,4-thiadiazole derivatives as a platform for developing novel anticancer agents (Çevik et al., 2020).

Antimicrobial and Antioxidant Applications

Research has also been conducted on the synthesis of Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives, exploring their antimicrobial and antioxidant properties. Such studies highlight the versatility of thiadiazole and selenadiazole frameworks in generating compounds with potential applications in combating microbial infections and oxidative stress (Al-Khazragie et al., 2022).

Enzyme Inhibition for Disease Treatment

Additionally, thiadiazole derivatives have been evaluated for their ability to act as selective antagonists for human adenosine A3 receptors, indicating their potential in treating diseases mediated by these receptors, such as inflammatory or cardiovascular diseases (Jung et al., 2004).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-3-24-16-9-7-15(8-10-16)20-17(23)12-25-19-21-18(22-26-19)14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSJHOSMPRKQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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